1-Chloro-1-fluoroethylene

Vue d'ensemble

Description

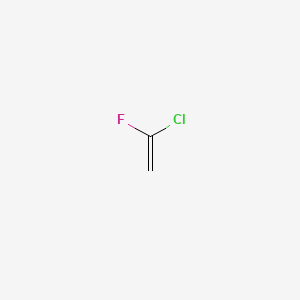

1-Chloro-1-fluoroethylene is a colorless gas at room temperature and atmospheric pressure. It is known for its applications in various chemical processes and is characterized by its chlorine and fluorine functional groups . The compound has the chemical formula C₂H₂ClF and a molecular weight of 80.49 g/mol . It is also referred to as chlorofluoroethylene .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloro-1-fluoroethylene can be synthesized through the dehalogenation of compounds such as 1-bromo-2,2-dichloro-2-fluoroethane. This process involves the removal of halogen atoms using reagents like zinc in the presence of anhydrous ethanol . Another method involves the reaction of chloroethylene with hydrogen fluoride under high temperature and pressure conditions, often using a catalyst to facilitate the reaction .

Industrial Production Methods: The industrial production of this compound typically involves the reaction of chloroethylene with hydrogen fluoride. This reaction is carried out at high temperatures and pressures, with the use of a catalyst to enhance the reaction rate and yield .

Analyse Des Réactions Chimiques

Anaerobic Reductive Dechlorination

1-Chloro-1-fluoroethylene undergoes microbial reductive dechlorination to fluoroethene (FE, CH₂=CHF) under anaerobic conditions. In cultures derived from trichloroethene (TCE)-degrading consortia:

-

Kinetic parameters :

Parameter 1,1-CFE Vinyl Chloride (VC) Half-saturation (Kₛ) 87 μM 63 μM Maximum rate (kₘₐₓX) 350 μM/day 334 μM/day Acetylene inhibits both 1,1-CFE and VC transformation via competitive inhibition, with Kₛ values serving as inhibition constants .

Catalytic Decomposition on Chromium Oxide

Over stoichiometric Cr₂O₃ (101̄2) surfaces, CFCl=CH₂ decomposes via sequential dehydrohalogenation:

-

Primary reaction :

-

Secondary reaction :

Surface chlorine accumulation deactivates the catalyst by blocking Cr³⁺ sites .

Reactions on γ-Alumina Catalysts

γ-Alumina promotes three primary pathways for CFCl=CH₂ :

-

Dehydrohalogenation :

-

Hydrohalogenation :

-

Halogen exchange :

Adsorption enthalpies (−ΔHₐdₛ) range from 40–60 kJ/mol, indicating strong surface interactions .

Intermolecular Interactions with Acetylene

Rotational spectroscopy reveals a hydrogen-bonded complex between CFCl=CH₂ and acetylene (HC≡CH):

-

Primary interaction : F atom of CFCl=CH₂ acts as a Lewis base to the acetylenic H .

-

Secondary interaction : π-system of HC≡CH aligns with the ethylene H atom cis to F .

Structural parameters (MP2/6-311G++(2d,2p)):

Parameter Value (Å/°) F···H–C distance 2.12 H-bond angle (F···H–C) 165°

Solvent Effects on Coupling Constants

Dielectric properties of solvents modulate NMR coupling constants in CFCl=CH₂ :

| Coupling Type | Solvent (ε) | Coupling Constant (Hz) |

|---|---|---|

| cis H–F (Jₖ) | CCl₄ (2.2) | 7.6 |

| CH₃CN (37.5) | 12.3 | |

| trans H–F (Jₜ) | CCl₄ | 36.9 |

| CH₃CN | 38.6 |

The cis coupling (Jₖ) correlates with √ε, while trans coupling (Jₜ) depends on solvent dispersion forces .

Applications De Recherche Scientifique

Chemical Synthesis

1-Chloro-1-fluoroethylene serves as a precursor in the synthesis of various fluorinated compounds. Its reactivity allows for the introduction of fluorine into organic molecules, which is valuable in pharmaceuticals and agrochemicals. The compound can be synthesized from 1-bromo-2,2-dichloro-2-fluoroethane, providing a high yield of the desired product .

Table 1: Synthesis Pathways for this compound

| Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|

| 1-Bromo-2,2-dichloro-2-fluoroethane | Dehydrohalogenation | High |

| 1-Chloro-2,2-dichloro-2-fluoroethane | Elimination reaction | Moderate |

Spectroscopic Applications

The vibrational spectra of this compound have been extensively studied using infrared spectroscopy. These studies provide insights into its molecular structure and dynamics, which are critical for understanding its behavior in various environments. The absorption cross-sections have been measured, facilitating the detection and monitoring of this compound in atmospheric studies .

Table 2: Key Spectroscopic Data for this compound

| Property | Value |

|---|---|

| Wavenumber Range (cm⁻¹) | 400 – 6400 |

| Major Absorption Bands | ν11 (A''), ν2 (A'), ν1 (A') |

| Ionization Energy (eV) | Computed via CBS method |

Environmental Monitoring

Due to its potential toxicity, monitoring the presence of this compound in the environment is essential. Accurate spectroscopic data supports the development of detection methods to ensure safety in industrial settings and during accidental releases. Studies have shown that this compound can be effectively monitored using advanced spectroscopic techniques .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty polymers and resins. Its properties as a monomer allow for the creation of materials with enhanced thermal stability and chemical resistance. This makes it valuable in applications such as coatings, adhesives, and sealants.

Case Studies

Case Study 1: Fumigation Efficacy

Research has demonstrated that fumigation with compounds like sulfuryl fluoride can effectively eradicate pests while ensuring that compounds like this compound are monitored due to their volatility and potential environmental impact .

Case Study 2: Toxicity Assessment

Studies assessing the toxicity of this compound highlight its irritant effects on respiratory tracts and skin, necessitating careful handling in laboratory and industrial environments .

Mécanisme D'action

The mechanism of action of 1-chloro-1-fluoroethylene involves its reactivity due to the presence of both chlorine and fluorine atoms. These atoms can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparaison Avec Des Composés Similaires

- 1-Chloro-2-fluoroethylene

- 1,2-Dichloro-1-fluoroethylene

- 1,1-Difluoroethylene

Comparison: 1-Chloro-1-fluoroethylene is unique due to its specific combination of chlorine and fluorine atoms, which gives it distinct reactivity and applications compared to other similar compounds. For example, 1,1-difluoroethylene lacks the chlorine atom, which affects its reactivity and the types of reactions it can undergo .

Activité Biologique

1-Chloro-1-fluoroethylene (C2H2ClF), also known as vinyl fluoride, is a halogenated alkene with notable industrial applications, particularly in the production of fluorinated polymers. This article explores its biological activity, including toxicity, metabolic effects, and potential health risks based on diverse research findings.

This compound is characterized by the presence of chlorine and fluorine atoms attached to a double-bonded carbon framework. Its molecular structure can be represented as follows:

This compound is highly flammable and is recognized as a potential irritant to the eyes and respiratory tract .

Acute Toxicity

Research indicates that this compound exhibits acute toxicity primarily through inhalation exposure. The primary route of exposure in occupational settings is via inhalation, leading to symptoms such as irritation of the respiratory tract . The acute toxicity levels have been classified based on various studies, which suggest that the compound poses significant health risks at elevated concentrations.

Chronic Effects

Long-term exposure studies have demonstrated that this compound may lead to chronic health effects. For instance, animal studies have shown increased incidences of lung tumors in rats exposed to high concentrations over extended periods. Specifically, a study involving Sprague-Dawley rats revealed a dose-related increase in primary lung tumors, with significant tumor development at concentrations as low as 25 ppm .

Metabolic Pathways

The metabolism of this compound involves biotransformation processes that can lead to the formation of toxic metabolites. Studies indicate that the rate of biotransformation is approximately one-fifth that of vinyl chloride, suggesting that this compound may accumulate in biological systems .

Biochemical Interactions

Intermediate metabolites from this compound have been shown to interact with cytochrome P450 enzymes, potentially inhibiting the metabolism of other substances. This interaction raises concerns about the compound's ability to affect drug metabolism and overall biochemical pathways within organisms .

Case Study: Occupational Exposure

A notable case study involved firefighters exposed to high levels of hydrogen fluoride during a chemical spill incident involving this compound. Symptoms reported included respiratory distress and eye irritation, highlighting the acute effects associated with exposure to this compound .

Laboratory Studies

Laboratory experiments have demonstrated that exposure to vinyl fluoride can lead to genetic mutations in various cell lines. For example, studies conducted on Chinese hamster ovary cells indicated that this compound induced gene mutations in the presence of an exogenous metabolic system .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Propriétés

IUPAC Name |

1-chloro-1-fluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF/c1-2(3)4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBWSPZHCJXUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073290 | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | 1-Chloro-1-fluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2317-91-1, 26948-99-2 | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2317-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1-fluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002317911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, chlorofluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026948992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1-fluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.